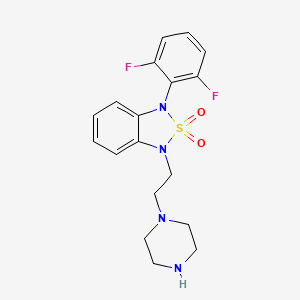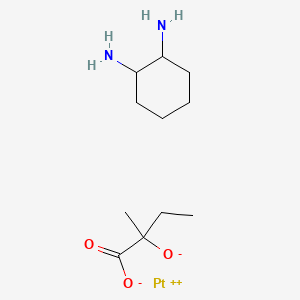
Tris(ethylenediamine)platinum(IV) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)platinum(IV) chloride is a coordination complex consisting of a platinum center surrounded by three ethylenediamine ligands and one chloride ion. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(ethylenediamine)platinum(IV) chloride typically involves the reaction of platinum(IV) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The mixture is then allowed to cool, and the product is isolated by filtration and washed with ethanol to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(ethylenediamine)platinum(IV) chloride undergoes various chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, altering its oxidation state.
Reduction: Reduction reactions can convert the platinum(IV) center to a lower oxidation state.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions often involve other amines or phosphines as substituents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(ethylenediamine)platinum(IV) chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its anticancer properties, similar to other platinum-based drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Tris(ethylenediamine)platinum(IV) chloride involves its interaction with target molecules through coordination bonds. The platinum center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II) chloride: Nickel-based complex with similar coordination environment.
Dichlorobis(ethylenediamine)platinum(IV): Another platinum complex with two ethylenediamine ligands and two chloride ions.
Uniqueness: Tris(ethylenediamine)platinum(IV) chloride is unique due to its specific coordination environment and the oxidation state of the platinum center.
Eigenschaften
CAS-Nummer |
12079-33-3 |
|---|---|
Molekularformel |
C6H18ClN6Pt-7 |
Molekulargewicht |
404.78 g/mol |
IUPAC-Name |
2-azanidylethylazanide;platinum;chloride |
InChI |
InChI=1S/3C2H6N2.ClH.Pt/c3*3-1-2-4;;/h3*3-4H,1-2H2;1H;/q3*-2;;/p-1 |
InChI-Schlüssel |
GQCCYTWXKPVJFJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Cl-].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


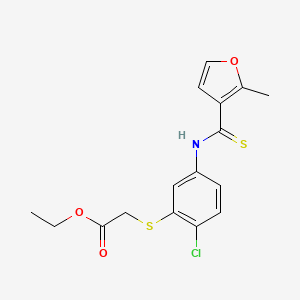
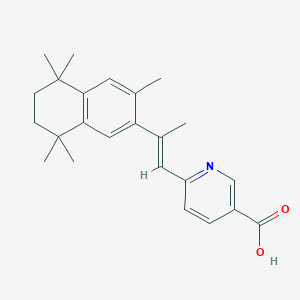
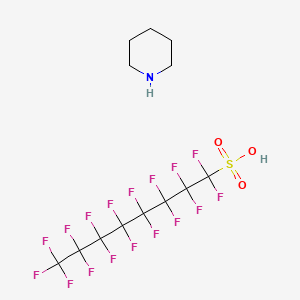


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)

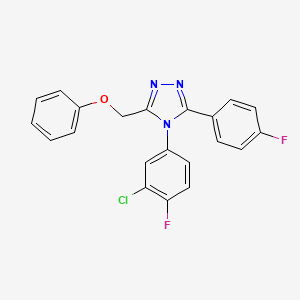
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

